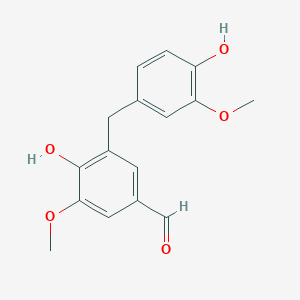
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde is a complex organic compound that belongs to the class of methoxyphenols. This compound is characterized by the presence of hydroxyl and methoxy groups attached to a benzaldehyde core. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of vanillyl alcohol as a starting material. The key reaction factors for this synthesis include optimal temperature, pH, and concentration of reactants. For instance, the optimal temperature for the reaction is around 37°C, with a pH of 6.6 and a concentration of vanillyl alcohol at 158 mM .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For example, palladium complexes can be used for the dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to produce the desired compound . These methods are designed to maximize yield and minimize by-product formation, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products retain the core structure of the original compound while exhibiting different chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillyl Alcohol: Shares structural similarities and exhibits antioxidant properties.
Vanillin: Known for its aromatic properties and used in flavoring agents.
Eugenol: Found in cloves and has anti-inflammatory properties.
Uniqueness
What sets 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across various scientific disciplines.
Eigenschaften
CAS-Nummer |
202582-64-7 |
|---|---|
Molekularformel |
C₁₆H₁₆O₅ |
Molekulargewicht |
288.3 |
Synonyme |
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















